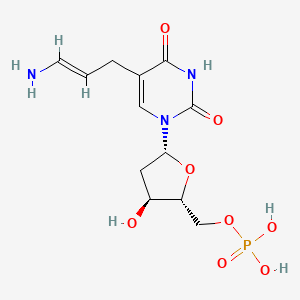
(E)-2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-1-(2-morpholinoethoxy)-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-1-(2-morpholinoethoxy)-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate oxalate is a complex organic compound that features multiple functional groups, including morpholino, hydroxy, methoxy, and oxalate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-1-(2-morpholinoethoxy)-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate oxalate can be approached through a multi-step organic synthesis process. The key steps may include:
Formation of the isobenzofuran core: This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.
Introduction of the morpholinoethyl groups: This can be done via nucleophilic substitution reactions.
Esterification and oxalate formation: The final steps involve esterification of the carboxylic acid group and formation of the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(E)-2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-1-(2-morpholinoethoxy)-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate oxalate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The oxo group can be reduced to a hydroxy group.
Substitution: The methoxy and morpholino groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the oxo group would yield a secondary alcohol.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biology, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
In medicine, it could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it may be used in the development of new materials or as a catalyst in organic reactions.
作用机制
The mechanism of action of (E)-2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-1-(2-morpholinoethoxy)-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate oxalate would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
- (E)-2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-1-(2-morpholinoethoxy)-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate
- (E)-2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-1-(2-morpholinoethoxy)-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate hydrochloride
Uniqueness
The uniqueness of (E)-2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-1-(2-morpholinoethoxy)-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate oxalate lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C31H44N2O13 |
|---|---|
分子量 |
652.7 g/mol |
IUPAC 名称 |
2-morpholin-4-ylethyl (E)-6-[4-hydroxy-6-methoxy-7-methyl-1-(2-morpholin-4-ylethoxy)-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate;oxalic acid |
InChI |
InChI=1S/C29H42N2O9.C2H2O4/c1-20(5-7-23(32)38-18-12-30-8-14-36-15-9-30)4-6-22-26(33)25-24(21(2)27(22)35-3)29(40-28(25)34)39-19-13-31-10-16-37-17-11-31;3-1(4)2(5)6/h4,29,33H,5-19H2,1-3H3;(H,3,4)(H,5,6)/b20-4+; |
InChI 键 |
TUEWZBPYUMPZQC-QHZRUGQESA-N |
手性 SMILES |
CC1=C2C(OC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O)OCCN4CCOCC4.C(=O)(C(=O)O)O |
规范 SMILES |
CC1=C2C(OC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O)OCCN4CCOCC4.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


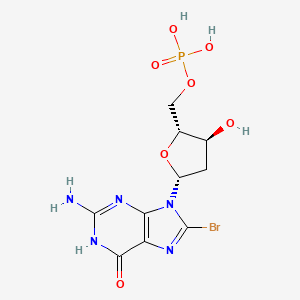
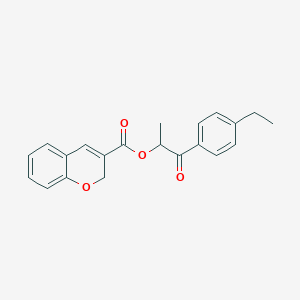

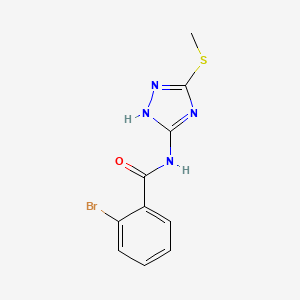


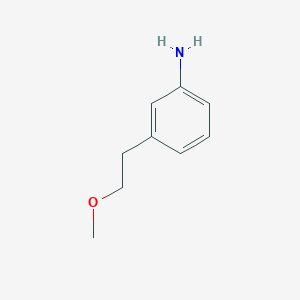
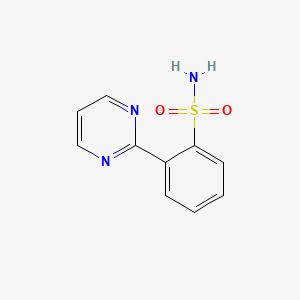
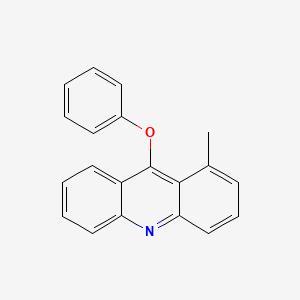
![(R)-4-Ethyl-4-hydroxy-1,7-dihydro-3H-pyrano[3,4-c]pyridine-3,8(4H)-dione](/img/structure/B12933536.png)
![calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B12933550.png)
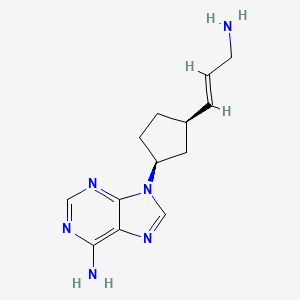
![6,6'-Dibromo-1,1'-bis(3-decyltridecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12933556.png)
